Methyl 5-[(4-ethylpyridine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylate
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Overview
Description
This compound features a pyrazole ring substituted with a methyl group and a carboxylate ester, along with an amide linkage to a 4-ethylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-ethylpyridine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methyl and carboxylate groups. The final step involves the formation of the amide bond with 4-ethylpyridine-2-carbonyl chloride.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Methyl and Carboxylate Groups: Methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The carboxylate ester is introduced via esterification with methanol and a suitable acid catalyst.
Amide Bond Formation: The final step involves the reaction of the pyrazole derivative with 4-ethylpyridine-2-carbonyl chloride in the presence of a base like triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-ethylpyridine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and pyridine rings suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, Methyl 5-[(4-ethylpyridine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylate could be investigated for its pharmacological properties. Compounds with similar structures have shown activity as anti-inflammatory agents, antimicrobial agents, and enzyme inhibitors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-methylpyridine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylate
- Methyl 5-[(4-ethylpyridine-2-carbonyl)amino]-1-ethylpyrazole-3-carboxylate
- Methyl 5-[(4-ethylpyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
Uniqueness
Methyl 5-[(4-ethylpyridine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylate is unique due to the specific positioning of the substituents on the pyrazole and pyridine rings. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 5-[(4-ethylpyridine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-9-5-6-15-10(7-9)13(19)16-12-8-11(14(20)21-3)17-18(12)2/h5-8H,4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKNJLROGXGJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)NC2=CC(=NN2C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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